3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS: 946336-77-2) is a synthetic organic compound with the molecular formula C₂₀H₂₄N₂O₄S and a molecular weight of 388.48 g/mol . Its structure features a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 6-position with a 3-methoxybenzamide moiety.
Properties
IUPAC Name |
3-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-12-27(24,25)22-11-5-7-15-13-17(9-10-19(15)22)21-20(23)16-6-4-8-18(14-16)26-2/h4,6,8-10,13-14H,3,5,7,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGZKFSUDHMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Sulfonylation: The propane-1-sulfonyl group is introduced through a sulfonylation reaction, typically using propane-1-sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the amine group of the tetrahydroquinoline core reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced tetrahydroquinoline derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Heterocycles: The target compound shares a tetrahydroquinoline core with the compound in and , whereas BF20667 () uses a benzothiazole core. Tetrahydroquinoline derivatives are often explored for pharmacological activity due to their rigidity and ability to interact with biological targets .
The ethylsulfanyl group in BF20667 introduces sulfur-based nucleophilicity, contrasting with the sulfonyl group’s electrophilic character . The diazenyl (azo) group in ’s compound enables unique electrochemical and optical properties, absent in the target compound .
Functional and Application-Based Comparisons
Catalytic and Directing Group Potential
- The target compound’s sulfonamide and methoxybenzamide groups resemble the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which facilitates metal-catalyzed C–H bond functionalization . However, the sulfonyl group’s stronger electron-withdrawing nature may enhance regioselectivity in such reactions compared to hydroxyl or carbonyl groups.
Electrochemical Behavior
- Compounds like 4-{2-[1-(2-cyanoethyl)-tetrahydroquinolin-6-yl]diazenyl}benzonitrile () exhibit redox activity in ionic liquids, attributed to their nitrile and azo groups . The target compound lacks these features but may still participate in electrochemical processes due to the sulfonyl group’s electron-deficient nature, though this remains speculative without direct data.
Pharmacological Relevance
- The tetrahydroquinoline-thiazol hybrid in ’s compound highlights the trend of combining heterocycles to enhance bioactivity.
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